2-Ethoxy-3-formyl-5-methylphenylboronic acid

Beschreibung

Molecular Architecture and IUPAC Nomenclature

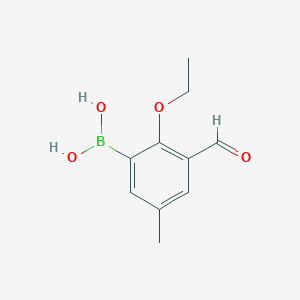

The International Union of Pure and Applied Chemistry nomenclature for this compound is (2-ethoxy-3-formyl-5-methylphenyl)boronic acid, reflecting the systematic naming convention that identifies the positions and nature of all substituents on the benzene ring. The molecular architecture consists of a benzene ring core with four distinct substituents: a boronic acid group B(OH)₂ at the 1-position, an ethoxy group (OCH₂CH₃) at the 2-position, a formyl group (CHO) at the 3-position, and a methyl group (CH₃) at the 5-position.

The canonical Simplified Molecular Input Line Entry System representation is B(C1=CC(=CC(=C1OCC)C=O)C)(O)O, which provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3 encodes the full structural information including stereochemistry and connectivity patterns.

The molecular geometry is characterized by a planar aromatic system with the boronic acid group capable of adopting various conformations due to rotation around the carbon-boron bond. The ethoxy substituent introduces conformational flexibility through rotation around the aryl-oxygen and oxygen-carbon bonds, while the formyl group maintains planarity with the aromatic ring due to conjugation effects.

Spectroscopic Identification (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for complete assignment of all hydrogen environments. The formyl proton typically appears as a singlet in the downfield region around 9-10 parts per million, reflecting the deshielding effect of the carbonyl group.

The aromatic protons display distinct chemical shifts and coupling patterns characteristic of the substitution pattern. Based on analogous boronic acid derivatives, the aromatic region shows signals corresponding to the protons at positions 4 and 6 of the benzene ring. The ethoxy group contributes two distinct multipicity patterns: a triplet for the methyl group of the ethyl chain and a quartet for the methylene group, with coupling constants typical of ethyl substitution patterns.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of ten distinct carbon environments corresponding to the molecular formula. The carbonyl carbon of the formyl group appears characteristically downfield, typically around 190-200 parts per million. The aromatic carbons show chemical shifts consistent with the electron-donating and electron-withdrawing effects of the various substituents.

Boron-11 nuclear magnetic resonance provides direct confirmation of the boronic acid functionality, typically appearing around 29-31 parts per million for aryl boronic acids. The chemical shift is sensitive to the electronic environment and can provide information about the coordination state of the boron center.

Infrared spectroscopy of phenylboronic acid derivatives reveals characteristic absorption bands that are diagnostic for functional group identification. The boronic acid B-OH stretching vibrations typically appear as broad, strong absorptions around 3200-3300 wavenumbers, while the B-O stretching modes occur in the 1300-1400 wavenumber region. The formyl C=O stretch contributes a strong absorption around 1650-1700 wavenumbers, and the aromatic C=C stretching vibrations appear in the 1400-1600 wavenumber range.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the functional groups present. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the calculated molecular weight.

Crystallographic Analysis and Conformational Studies

Limited crystallographic data is available for this compound in the literature sources examined. However, structural analysis of related phenylboronic acid derivatives provides insight into likely solid-state conformations and intermolecular interactions. Boronic acids typically exhibit extensive hydrogen bonding networks in the crystalline state, with the hydroxyl groups of the boronic acid functionality serving as both hydrogen bond donors and acceptors.

The conformational landscape of this compound is influenced by several factors including intramolecular interactions between substituents and the preferred orientations that minimize steric clashes. The ethoxy group can adopt multiple conformations through rotation around the C-O bonds, while the formyl group maintains coplanarity with the aromatic ring due to conjugation effects.

Computational studies on analogous systems suggest that the boronic acid group prefers conformations that maximize intramolecular hydrogen bonding when possible, while minimizing unfavorable steric interactions with adjacent substituents. The relative positioning of the ethoxy and formyl groups creates a specific steric environment that influences the accessible conformational space.

Comparative Structural Analysis with Analogous Boronic Acid Derivatives

Structural comparison with related boronic acid derivatives reveals important trends in molecular architecture and properties. The closely related compound (3-formyl-5-methylphenyl)boronic acid, with Chemical Abstracts Service number 870777-33-6, shares the formyl and methyl substituents but lacks the ethoxy group, providing a direct comparison for understanding the electronic and steric effects of the ethoxy substitution.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₀H₁₃BO₄ | 208.02 | Contains ethoxy group at position 2 |

| (3-Formyl-5-methylphenyl)boronic acid | C₈H₉BO₃ | 163.97 | Lacks ethoxy substitution |

| 2-Ethoxy-5-methylphenylboronic acid | C₉H₁₃BO₃ | 180.01 | Lacks formyl group at position 3 |

The 2-ethoxy-5-methylphenylboronic acid derivative, with Chemical Abstracts Service number 123291-97-4, provides another useful comparison, sharing the ethoxy and methyl substituents but lacking the formyl functionality. This comparison illuminates the specific contributions of the formyl group to the overall molecular properties and reactivity patterns.

Nuclear magnetic resonance chemical shift comparisons reveal the cumulative effects of multiple substituents on the electronic environment of the aromatic system. The presence of both electron-donating (ethoxy, methyl) and electron-withdrawing (formyl) groups creates a complex electronic environment that influences reactivity and physical properties.

The substitution pattern also affects the three-dimensional shape and potential for intermolecular interactions. The ortho relationship between the boronic acid and ethoxy groups creates potential for intramolecular coordination or hydrogen bonding, while the meta-positioned formyl and methyl groups influence the overall molecular dipole moment and crystallization behavior.

Comparative analysis of melting points and physical properties among these related compounds provides insight into the effects of substitution on crystal packing and intermolecular forces. The 2-ethoxy-5-methylphenylboronic acid exhibits a melting point range of 89-94 degrees Celsius, indicating the influence of the ethoxy substitution on solid-state organization.

Eigenschaften

IUPAC Name |

(2-ethoxy-3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICMLDFIWSDJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584293 | |

| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-54-2 | |

| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-3-formyl-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Structure and Properties

Before delving into the preparation methods, it is essential to understand the compound's structure and key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol |

| Melting Point | 122–126 °C |

| Canonical SMILES | B(C1=CC(=CC(=C1OCC)C=O)C)(O)O |

| Purity | ≥95% |

Preparation Methods

General Overview

The synthesis of 2-ethoxy-3-formyl-5-methylphenylboronic acid typically involves the functionalization of an aromatic ring with boronic acid groups. The process can be broken down into key steps: formylation, ethoxylation, and borylation.

Method 1: Direct Borylation of Substituted Benzaldehyde

Procedure:

- Starting Material : A substituted benzaldehyde with pre-installed methyl and ethoxy groups.

- Reagent : Diboronic acid pinacol ester or boron tribromide.

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄).

- Solvent : Tetrahydrofuran (THF) or toluene.

- Reaction Conditions :

- Temperature: 80–100 °C

- Reaction Time: 12–24 hours

- Workup :

- The reaction mixture is quenched with water.

- The product is extracted using an organic solvent (e.g., ethyl acetate).

- Purification via recrystallization or column chromatography.

Yield:

Typical yields for this method range from 65% to 80%.

Method 2: Sequential Functionalization

Step 1: Ethoxylation

- Reagents : Ethanol and sulfuric acid as a catalyst.

- Reaction Conditions :

- Reflux for 6–8 hours.

Step 2: Formylation

- Reagents : Paraformaldehyde and aluminum chloride (AlCl₃).

- Reaction Conditions :

- Stirring at room temperature for several hours.

Step 3: Borylation

- Reagents : Boronic acid precursors such as bis(pinacolato)diboron.

- Catalyst : Copper(I) iodide (CuI).

- Solvent : Dimethyl sulfoxide (DMSO).

- Reaction Conditions :

- Temperature: ~100 °C

- Time: ~16 hours.

Yield:

Yields for this multi-step approach are generally lower (50–70%) due to intermediate losses.

Method 3: One-Pot Synthesis

A one-pot synthesis combines all functionalization steps into a single reaction vessel.

Procedure:

- Combine starting materials (e.g., substituted benzene), boronic acid derivatives, and catalysts in a solvent like THF.

- Heat under reflux with continuous stirring.

- Monitor progress using thin-layer chromatography (TLC).

Advantages:

- Reduced reaction time.

- Simplified purification process.

Yield:

Moderate yields (~60%) but with less labor-intensive processing.

Analysis of Preparation Methods

| Method | Key Features | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Borylation | Simple setup, high selectivity | 65–80 | High efficiency | Requires expensive catalysts |

| Sequential Functionalization | Versatile, stepwise control | 50–70 | Customizable intermediates | Time-consuming |

| One-Pot Synthesis | Single-step process | ~60 | Time-saving | Lower overall yield |

Notes on Optimization

- Catalyst selection significantly impacts yield and reaction rate.

- Solvent choice affects solubility and reaction kinetics; THF is preferred for its stability under borylation conditions.

- Temperature control is crucial to prevent side reactions such as over-borylation or decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-formyl-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.

Major Products Formed

Oxidation: 2-Ethoxy-3-carboxy-5-methylphenylboronic acid.

Reduction: 2-Ethoxy-3-hydroxymethyl-5-methylphenylboronic acid.

Substitution: Various biaryl compounds depending on the aryl halide used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 2-Ethoxy-3-formyl-5-methylphenylboronic acid, have been explored for their potential anticancer properties. The introduction of boronic acid groups into bioactive compounds often enhances their selectivity and efficacy against cancer cells. For instance, the modification of existing anticancer agents with boronic acids has shown promising results in improving pharmacokinetic profiles and therapeutic outcomes .

Mechanism of Action

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasomes, similar to the FDA-approved drug bortezomib. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces cancer cell death. Studies have indicated that derivatives of boronic acids can selectively target cancerous tissues while minimizing toxicity to normal cells .

Organic Synthesis Applications

Suzuki-Miyaura Cross-Coupling Reaction

this compound is particularly valuable in organic synthesis as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The stability and reactivity of boronic acids make them ideal candidates for this type of coupling .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in synthesizing various biologically active compounds. Its ability to participate in metal-catalyzed reactions facilitates the development of new pharmaceuticals and agrochemicals. For example, it can be used to synthesize inhibitors for enzymes involved in disease pathways or as precursors for drug development .

Materials Science Applications

Sensor Development

Recent research has highlighted the use of boronic acids in developing chemical sensors. The unique ability of boronic acids to form reversible covalent bonds with diols allows for the design of sensors that can detect sugars and other biomolecules with high specificity. This application is particularly relevant in biomedical diagnostics and environmental monitoring .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to create functionalized polymers that exhibit enhanced properties such as improved mechanical strength or responsiveness to environmental stimuli. These polymers can be applied in drug delivery systems or as smart materials that change their properties under specific conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-formyl-5-methylphenylboronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The formyl group can participate in nucleophilic addition reactions, leading to various functionalized derivatives.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : 208.03 g/mol

- Purity : ≥95%

- Packaging : Available in 250 mg, 1 g, and 5 g quantities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent patterns, molecular weights, and applications of structurally related phenylboronic acids:

Key Observations :

- Electronic Effects : The formyl group (electron-withdrawing) in the target compound enhances electrophilicity at the boron center, facilitating cross-coupling reactions. In contrast, methoxy or ethoxy groups (electron-donating) reduce electrophilicity but improve stability .

- Solubility : Fluorinated derivatives (e.g., 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid) exhibit lower aqueous solubility but improved compatibility with organic solvents .

Reactivity in Suzuki-Miyaura Coupling

The target compound’s reactivity is modulated by its substituents:

- Formyl Group : Activates the boronic acid via electron withdrawal, increasing coupling efficiency with aryl halides.

- Ethoxy Group : Provides moderate electron donation, balancing reactivity and stability.

- Methyl Group : Steric shielding may reduce undesired side reactions (e.g., protodeboronation) but could slow reaction rates compared to smaller substituents like fluorine .

Biologische Aktivität

2-Ethoxy-3-formyl-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in relation to its interaction with various biological targets. This compound is notable for its modulatory effects on the TRPV3 (Transient Receptor Potential Vanilloid 3) channel, which plays a significant role in sensory perception, pain, and inflammation.

The biological activity of this compound primarily involves its ability to modulate TRPV3 channels. TRPV3 is a non-selective cation channel that is permeable to calcium and other cations, and it is expressed in various tissues, including skin and sensory neurons. Activation of TRPV3 has been linked to the sensation of warmth and pain, as well as the regulation of inflammatory responses .

Key Points:

- TRPV3 Modulation: The compound activates TRPV3, which can influence pain perception and inflammatory responses.

- Expression in Tissues: It is prominently localized in skin keratinocytes and sensory neurons, indicating its potential role in dermatological conditions .

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects:

- Antidiabetic Potential:

-

Anticancer Properties:

- Preliminary studies indicate that boronic acids can act as inhibitors of certain cancer pathways, potentially making this compound a candidate for further investigation in oncology.

Case Studies

Several studies have explored the biological activity of boronic acid derivatives, including this compound:

- Study on TRPV3 Activation: A study demonstrated that compounds activating TRPV3 can alleviate pain associated with nerve injury, highlighting the therapeutic potential of this compound in neuropathic pain management .

- Diabetes Treatment Research: Research showed that boronic acids could improve beta-cell function and insulin secretion in diabetic models, indicating a possible application for this compound in metabolic disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxy-3-formyl-5-methylphenylboronic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors. For example, bromo- or iodo-substituted intermediates can react with bis(pinacolato)diboron under inert conditions (e.g., N₂ atmosphere) . Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography is critical to achieve >95% purity, as noted for structurally similar boronic acids .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents to prevent boronic acid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using the substituent effects of ethoxy (-OCH₂CH₃), formyl (-CHO), and methyl (-CH₃) groups. For example, the formyl proton typically appears at δ 9.8–10.2 ppm .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety .

- IR Spectroscopy : Detect B-O (∼1340 cm⁻¹) and formyl C=O (∼1700 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₀H₁₃BO₄, exact mass 208.09 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Store at 0–6°C in airtight, desiccated containers to minimize hydrolysis. Solubility in polar aprotic solvents (e.g., DMF, DMSO) enhances stability during reactions. Avoid prolonged exposure to moisture, as boronic acids degrade to boric acid .

Advanced Research Questions

Q. How do the ethoxy and formyl substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing formyl group (-CHO) reduces electron density on the aromatic ring, potentially slowing transmetalation in Suzuki-Miyaura couplings. Ethoxy (-OCH₂CH₃) is moderately electron-donating, which may counterbalance this effect .

- Steric Effects : Ortho-substituted formyl groups can hinder catalyst access. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures .

Q. What strategies resolve contradictions in catalytic efficiency data across different studies?

- Methodology :

- Controlled Replicates : Standardize solvent systems (e.g., THF vs. dioxane) and catalyst loadings (e.g., Pd(PPh₃)₄ at 1–5 mol%).

- In Situ Analysis : Use ¹¹B NMR to track boronic acid consumption and identify side products (e.g., boroxine formation) .

- Case Study : For 2-Ethoxy-4-fluorobenzeneboronic acid, conflicting yields (60–85%) were attributed to trace moisture levels; anhydrous Na₂SO₄ improved reproducibility .

Q. How can computational modeling predict the compound’s regioselectivity in electrophilic substitutions?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic sites. The formyl group directs electrophiles to the para position relative to itself, while ethoxy directs to meta positions .

- Validation : Compare with experimental data for 3-Fluoro-5-methylphenylboronic acid, where DFT-predicted sites matched nitration patterns .

Q. What advanced analytical techniques address challenges in quantifying degradation products?

- Methodology :

- HPLC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate boronic acid from boric acid. Monitor degradation kinetics under accelerated storage conditions (40°C/75% RH) .

- X-ray Crystallography : Resolve crystal structures to confirm stability of pinacol ester derivatives, which are less prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.